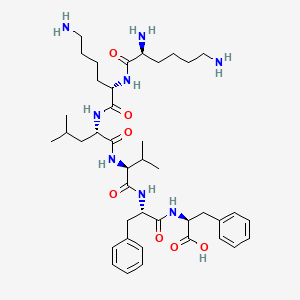
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide composed of six amino acids: lysine, leucine, valine, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while acylation of lysine residues can produce N-acylated peptides.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: This peptide may have potential therapeutic applications, such as in drug delivery systems or as a bioactive agent.
Industry: It can be utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The lysine residues can form ionic bonds with negatively charged molecules, while the hydrophobic leucine and valine residues can facilitate interactions with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine: This peptide lacks one lysine residue compared to L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine.
L-lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl: This peptide lacks one phenylalanine residue.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct physicochemical properties and biological activities. The presence of two lysine residues enhances its solubility and potential for ionic interactions, while the phenylalanine residues contribute to its hydrophobic character.
Eigenschaften
CAS-Nummer |
500369-56-2 |
|---|---|
Molekularformel |
C41H64N8O7 |
Molekulargewicht |
781.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H64N8O7/c1-26(2)23-32(46-37(51)31(20-12-14-22-43)45-36(50)30(44)19-11-13-21-42)39(53)49-35(27(3)4)40(54)47-33(24-28-15-7-5-8-16-28)38(52)48-34(41(55)56)25-29-17-9-6-10-18-29/h5-10,15-18,26-27,30-35H,11-14,19-25,42-44H2,1-4H3,(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
ZENPRSWKFVGYNN-LBBUGJAGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


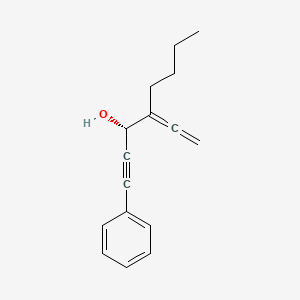
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
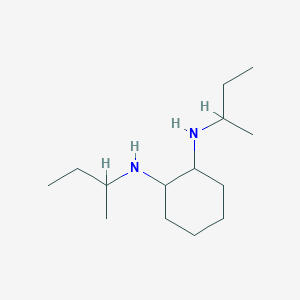

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
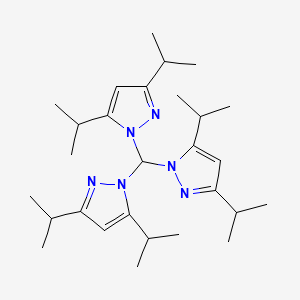
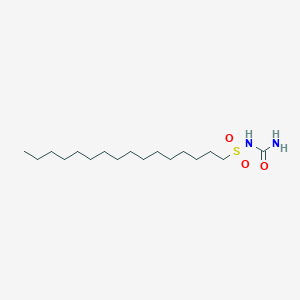
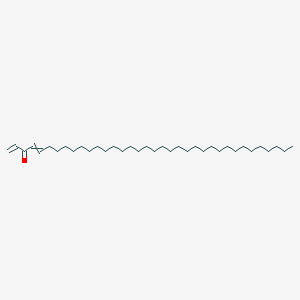

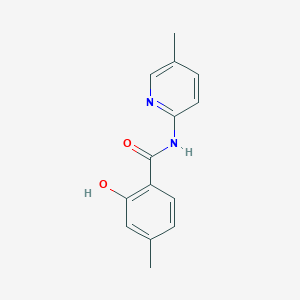
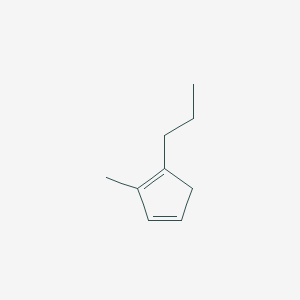
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
